N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-13-11-14(2)27(23-13)18-7-8-19(29)26(25-18)10-9-22-21(31)15(3)28-20(30)12-16-5-4-6-17(16)24-28/h7-8,11-12,15H,4-6,9-10H2,1-3H3,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFMAMIYFWQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C(C)N3C(=O)C=C4CCCC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Motifs and Functional Groups
The target compound shares key structural elements with several analogs:
- Pyridazinone Core: Both the target compound and P-0042 (EP 4 139 296 B1) contain a 6-oxopyridazinone ring, but the latter incorporates a pyrrolidine group instead of the cyclopenta[c]pyridazine system .
- Pyrazole Substitution: The 3,5-dimethylpyrazole group in the target compound contrasts with the amino-hydroxy pyrazole in Compound 11a, which may influence solubility and binding affinity .
- Side Chains: The propanamide side chain in the target compound is structurally distinct from the ester and cyano groups in the diethyl derivatives (), suggesting differences in metabolic stability .
Physical and Spectroscopic Properties
| Property | Target Compound (Inferred) | P-0042 (Patent) | Diethyl Derivative (2d) |
|---|---|---|---|
| Molecular Weight (Da) | ~500 (estimated) | 445.2 ([M+H]+) | 507.5 (HRMS) |
| Melting Point (°C) | Not reported | Not reported | 215–217 |
| Key NMR Shifts | - | Not reported | δ 7.5–8.1 (aromatic H) |
| MS Fragmentation | Likely complex patterns | [M+H]+ = 445.2 | [M+H]+ = 507.5 |
- Mass Spectrometry : The target compound’s molecular weight is higher than P-0042, implying distinct fragmentation pathways. Molecular networking (cosine score analysis) could clarify structural relationships to analogs .
- NMR : The diethyl derivatives () show aromatic proton shifts at δ 7.5–8.1, whereas the target’s cyclopenta[c]pyridazine may exhibit upfield shifts due to ring current effects .
Computational Similarity Analysis
Using Tanimoto and Dice indexes (MACCS/Morgan fingerprints):
- The target compound’s pyridazinone and pyrazole groups may yield high similarity (>0.7) with P-0042 but lower scores (<0.5) with pyran-based compounds like 11a .
- Machine learning models could prioritize the target for virtual screening if its structural features align with known inhibitors .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step reactions under controlled conditions. Critical parameters include:
- Temperature control (e.g., 50–80°C for cyclization steps) .
- Solvent selection (e.g., dimethylformamide for nucleophilic substitutions) .
- Catalyst use (e.g., palladium catalysts for coupling reactions) .
- Purification : Chromatography (HPLC or column) and recrystallization are essential to achieve ≥95% purity . Analytical validation via NMR (for structural confirmation) and HPLC (for purity assessment) is mandatory .
Q. How can researchers confirm the structural identity of this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- ¹H/¹³C NMR : Assign peaks to verify pyridazinone, cyclopenta[c]pyridazine, and propanamide moieties .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) .
- FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups . Cross-referencing with computational simulations (e.g., DFT for spectral predictions) enhances accuracy .
Q. What structural features influence its biological activity?
Key pharmacophores include:
- Pyridazinone core : Critical for enzyme inhibition (e.g., phosphodiesterase targets) .
- 3,5-Dimethylpyrazole : Enhances lipophilicity and target binding .
- Cyclopenta[c]pyridazine : Stabilizes planar conformation for receptor interactions . Modifications to these regions (e.g., substituent addition) can alter potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalability?
Use Design of Experiments (DoE) to evaluate interactions between variables:
Q. What mechanistic insights explain base-sensitive steps in its synthesis?
Base-catalyzed elimination (e.g., dehydrohalogenation) is critical in forming the pyridazinone ring.
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC)?
Apply orthogonal validation :
- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Provides unambiguous structural confirmation if crystals are obtainable .
- Repeat synthesis : Rule out batch-specific impurities .
Q. What computational strategies aid in predicting its biological targets?
Combine molecular docking and MD simulations :
Q. How can derivatives be designed to improve pharmacological properties?
Focus on functional group engineering :
- Bioisosteric replacement : Substitute the thiophene moiety (e.g., with furan) to modulate solubility .
- Prodrug strategies : Introduce ester groups to enhance bioavailability . Evaluate ADMET profiles early using in silico tools (e.g., SwissADME) .
Q. What techniques are recommended for studying its interaction with biological macromolecules?
Q. How does this compound compare structurally and functionally to analogs?
Comparative analysis highlights:
- Core similarity : Shared pyridazinone/cyclopenta[c]pyridazine motifs with kinase inhibitors .
- Divergence : Unique 3,5-dimethylpyrazole enhances selectivity vs. off-targets .
- Activity trends : Methyl substituents reduce metabolic clearance compared to halogenated analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
